3-Isopropylphenol

Descripción

Significance and Research Context of 3-Isopropylphenol

The significance of this compound in academic research stems from its versatile nature as a chemical intermediate and its inherent biological activities. chemicalbook.com It serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. chemicalbook.comdatavagyanik.com The presence of both a hydroxyl group and a lipophilic isopropyl group on the phenol (B47542) ring allows for a range of chemical modifications and influences its interactions with biological systems. chemicalbook.com

Research has particularly focused on its applications as an antimicrobial agent, where it disrupts the cell membranes of bacteria and fungi. chemicalbook.com Furthermore, it is investigated for its role in the production of resins and polymers due to its ability to undergo oxidative coupling reactions. chemicalbook.com In the context of environmental science, studies are ongoing to understand its behavior, persistence, and potential ecological impact as it has been identified as an endocrine-disrupting chemical (EDC). mdpi.comresearchgate.netresearchgate.net Its presence in various environmental compartments and potential for bioaccumulation are areas of active investigation. chemicalbook.comresearchgate.net

Historical Perspective of this compound Research

Historically, research on alkylphenols, the class of compounds to which this compound belongs, has been linked to their use as intermediates in the production of non-ionic surfactants and as additives in plastics. The synthesis of related compounds, such as 2,6-di-isopropyl phenol (Propofol), which was first synthesized in 1956, highlights the long-standing interest in the biological activities of isopropyl-substituted phenols. rsc.org

Early research into this compound and its derivatives often focused on their synthesis and basic chemical reactivity. For instance, methods for preparing related compounds like 3-methyl-4-isopropylphenol have been developed, indicating a historical interest in the synthesis of specific isomers for various applications. google.comgoogle.com Over time, as analytical techniques became more sophisticated, the focus expanded to include its biological effects and environmental fate. A notable area of historical research includes its use as an intermediate in the preparation of insecticides, such as 3-Isopropylphenyl N-methylcarbamate. chemicalbook.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is multifaceted. A significant area of contemporary study is its toxicological profile, particularly its neurotoxic effects. mdpi.commdpi.comnih.gov Recent studies have utilized model organisms like zebrafish to investigate the mechanisms of its toxicity, revealing that it can impair neural development. mdpi.comresearchgate.netresearchgate.net

There is also a growing emphasis on sustainable and environmentally friendly production methods for this compound and other chemicals. datavagyanik.com This includes the exploration of green chemistry principles to minimize hazardous byproducts and reduce the environmental footprint of its synthesis. datavagyanik.com

Future research is expected to continue in several key directions:

Elucidation of Toxicological Mechanisms: Further in-depth studies are needed to fully understand the molecular pathways through which this compound exerts its toxic effects, particularly its endocrine-disrupting and neurotoxic properties. mdpi.commdpi.com

Development of Novel Applications: Researchers are exploring new applications in fields such as biotechnology and materials science, aiming to leverage its unique chemical properties. datavagyanik.com

Environmental Fate and Remediation: Continued investigation into its environmental persistence, bioaccumulation, and potential remediation strategies is crucial for environmental risk assessment and management. researchgate.net

Green Synthesis Routes: The development of more sustainable and efficient synthesis methods will be a key focus, driven by both economic and environmental considerations. datavagyanik.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H12O | chemicalbook.comcymitquimica.com |

| Molecular Weight | 136.19 g/mol | chemicalbook.comcymitquimica.com |

| Boiling Point | 228 °C | chemicalbook.com |

| Density | 0.994 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.526 at 20 °C | chemicalbook.com |

| Flash Point | 220 °F (104.44 °C) | thegoodscentscompany.com |

Reported Research Applications of this compound

| Research Area | Application | Key Findings | Reference |

| Chemical Synthesis | Intermediate for pharmaceuticals and polymers | The phenolic hydroxyl group acts as a reactive site for etherification and esterification. | chemicalbook.com |

| Antimicrobial Studies | Active agent against bacteria and fungi | Disrupts microbial cell membranes due to its lipophilic nature. | chemicalbook.com |

| Environmental Science | Study of endocrine-disrupting chemicals | Identified as an EDC with potential ecological impacts. | mdpi.comresearchgate.net |

| Toxicology | Investigation of neurotoxicity | Studies in zebrafish show inhibition of neural development pathways. | mdpi.comnih.gov |

| Industrial Chemistry | Production of resins and polymers | Undergoes oxidative coupling reactions to form polymeric materials. | chemicalbook.com |

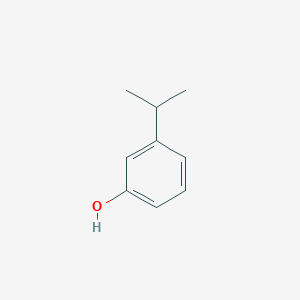

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJSLTNSFSOYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044571 | |

| Record name | 3-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-45-1, 90480-88-9 | |

| Record name | 3-Isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, isopropylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, isopropylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-isopropylhydroxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERD00478GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Isopropylphenol

Advanced Synthetic Routes for 3-Isopropylphenol

Friedel-Crafts Alkylation Approaches to this compound

Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds on aromatic rings. libretexts.org However, direct Friedel-Crafts alkylation of phenol (B47542) with propylene (B89431) or isopropyl chloride typically yields a mixture of ortho- and para-isopropylphenol, with the meta-isomer being a minor product. google.comresearchgate.net To selectively synthesize this compound, indirect routes starting from other benzene (B151609) derivatives are often employed.

A feasible pathway to this compound involves the sulfonation of benzene, followed by a Friedel-Crafts alkylation. researchgate.net In this multi-step process, benzene is first treated with concentrated sulfuric acid to produce benzene sulfonic acid. The sulfonic acid group is a meta-director, which guides the incoming isopropyl group to the 3-position during the subsequent Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netscielo.br The resulting 3-isopropylbenzene sulfonic acid is then converted to its sodium salt by treatment with sodium hydroxide (B78521) or sodium carbonate. Finally, fusion of this salt with an alkali, such as sodium hydroxide, yields this compound. researchgate.net

Reaction Scheme: Benzene Sulfonic Acid Route

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Benzene | Concentrated H₂SO₄ | Benzene Sulfonic Acid |

| 2 | Benzene Sulfonic Acid | Isopropyl Chloride, AlCl₃ | 3-Isopropylbenzene Sulfonic Acid |

| 3 | 3-Isopropylbenzene Sulfonic Acid | NaOH or Na₂CO₃ | Sodium 3-isopropylbenzenesulfonate |

Another strategic approach to circumvent the ortho/para selectivity of direct phenol alkylation is to use nitrobenzene (B124822) as the starting material. researchgate.net The nitro group is a strong deactivating group and a meta-director. Therefore, the Friedel-Crafts alkylation of nitrobenzene with isopropyl chloride and aluminum chloride directs the isopropyl group to the meta position, forming m-isopropylnitrobenzene. researchgate.net

Following the alkylation, a three-step conversion process is undertaken. First, the nitro group of m-isopropylnitrobenzene is reduced to an amino group to form m-isopropylaniline. This reduction can be achieved using various methods, such as catalytic hydrogenation (H₂/PtO₂) or with metals in acidic media (Fe/HCl or Sn/HCl). researchgate.net The resulting m-isopropylaniline is then diazotized with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0 °C) to form a diazonium salt. Finally, boiling the diazonium salt solution in water leads to the hydrolysis of the diazonium group, yielding the target molecule, this compound. researchgate.net

Reaction Scheme: Nitrobenzene Route

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Nitrobenzene | Isopropyl Chloride, AlCl₃ | m-Isopropylnitrobenzene |

| 2 | m-Isopropylnitrobenzene | H₂/PtO₂ or Fe/HCl or Sn/HCl | m-Isopropylaniline |

| 3 | m-Isopropylaniline | NaNO₂/HCl (0 °C) | m-Isopropyldiazonium chloride |

Benzene Sulfonic Acid Alkylation with Isopropyl Chloride

Grignard Reagent Applications in this compound Synthesis

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds and can be utilized in the synthesis of this compound.

One proposed method involves the reaction of an isopropyl Grignard reagent, such as isopropylmagnesium bromide (i-PrMgBr), with a suitably substituted aryl bromide. researchgate.net For instance, reacting isopropylmagnesium bromide with 3-bromophenol (B21344) could potentially yield this compound. It has been suggested that using two equivalents of the Grignard reagent might be sufficient to deprotonate the phenolic hydroxyl group and subsequently perform the coupling reaction without the need for a protecting group. researchgate.net Alternatively, the addition of zinc salts like zinc bromide or iodide could facilitate the coupling of the Grignard reagent with the unprotected phenol. researchgate.net

Multistep Flow Synthesis of Isopropylphenols

Modern synthetic chemistry is increasingly moving towards continuous flow processes, which offer advantages in terms of safety, efficiency, and scalability. A multistep flow synthesis for isopropylphenols has been demonstrated, which can be adapted for the production of specific isomers. blogspot.comallfordrugs.comresearchgate.netresearchgate.net

This process typically starts with cumene (B47948) (isopropylbenzene). blogspot.comresearchgate.netresearchgate.net The synthesis involves a sequence of four key reactions: nitration, reduction, diazotization, and hydrolysis, all carried out in a continuous flow system. blogspot.comallfordrugs.comresearchgate.netresearchgate.net

Nitration : Cumene is nitrated using fuming nitric acid to produce a mixture of 2- and 4-nitrocumene. blogspot.comallfordrugs.comresearchgate.netresearchgate.net

Reduction : The nitrocumene mixture is then reduced to the corresponding cumidines (isopropylanilines) via hydrogenation. This can be achieved using a palladium/nickel (Pd/Ni) catalyst in an H-cube reactor. blogspot.comallfordrugs.comresearchgate.netresearchgate.net

Diazotization : The resulting cumidines undergo in-situ diazotization. blogspot.comallfordrugs.comresearchgate.netresearchgate.net

Hydrolysis : The generated diazonium salts are subsequently hydrolyzed under high-temperature acidic conditions to yield the corresponding isopropylphenols. blogspot.comallfordrugs.comresearchgate.netresearchgate.net This final step can be facilitated by integrating flow chemistry with microwave-assisted heating. blogspot.comallfordrugs.comresearchgate.net

While this particular flow synthesis was demonstrated to produce 4-isopropyl phenol with a 58% yield, the methodology could potentially be adapted to synthesize this compound by starting with a meta-substituted precursor. blogspot.comallfordrugs.comresearchgate.net The use of flow reactors allows for precise control over reaction parameters such as temperature and residence time, which is particularly beneficial for managing exothermic reactions like nitration and diazotization, as well as handling unstable intermediates like diazonium salts. researchgate.netncl.res.in

Nitration, Reduction, Diazotization, and Hydrolysis Sequence

A classical and well-documented route to producing isopropylphenols involves a four-step sequential process starting from cumene. acs.orgncl.res.inresearchgate.net This method is particularly noted for its application in flow chemistry, which allows for the integration of exothermic and temperature-sensitive reactions. acs.orgallfordrugs.com

The sequence is as follows:

Nitration: Cumene is treated with a nitrating agent, such as fuming nitric acid, to introduce a nitro group onto the aromatic ring. This step typically yields a mixture of 2-nitrocumene and 4-nitrocumene. acs.orgncl.res.in Under specific flow conditions at 10°C with a 10-minute residence time, a 99.9% conversion of cumene can be achieved, yielding 18% 2-nitrocumene and 60% 4-nitrocumene. ncl.res.in

Reduction: The resulting nitrocumene isomers are then reduced to their corresponding anilines (cumidines). This is commonly accomplished through catalytic hydrogenation, for instance, using a Palladium/Nickel (Pd/Ni) catalyst in an H-cube reactor. acs.orgacs.org At 100°C and 40 bar pressure, this step can achieve a 76.8% yield, comprising 16.7% 2-cumidine and 59.4% 4-cumidine. acs.org

Diazotization: The mixture of cumidines is converted into diazonium salts. This reaction is carried out in an acidic medium at low temperatures (e.g., 0°C) to ensure the stability of the highly reactive diazonium intermediates. ncl.res.in

Hydrolysis: The final step is the hydrolysis of the in-situ generated diazonium salts. This conversion, known as "Phenol-Verkochung," is an SN1 type reaction that requires heating the acidic aqueous solution to yield the corresponding phenols. acs.org This step is often challenging due to the potential for decomposition and side reactions, such as the coupling of phenol with unreacted diazonium salt. acs.org

This entire sequence can be performed in a continuous flow setup, which mitigates the need for isolating intermediates and enhances process control. acs.orgresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a significant tool for accelerating organic reactions, and its application to the synthesis of phenols is a notable advancement. allfordrugs.comnih.gov Specifically, the hydrolysis of diazonium salts, the final and often rate-limiting step in the sequence described above, can be greatly enhanced by microwave-assisted heating. acs.orgblogspot.com

The integration of flow chemistry with microwave-assisted synthesis allows for rapid and efficient hydrolysis under boiling acidic conditions. acs.orgallfordrugs.comblogspot.com In one documented process, using microwave power of 240 W resulted in a 96.7% yield for the hydrolysis of the 4-isomer diazonium salt, demonstrating the efficiency of this technique. ncl.res.in The primary advantages of using microwave heating include a significant reduction in reaction time, improved product yields, and enhanced selectivity compared to conventional heating methods. nih.gov

Uranyl Acetate (B1210297) Hydrate (B1144303) Catalyzed Synthesis of this compound

Recent research has explored novel catalytic systems for converting anilines to phenols under mild conditions, moving away from the traditional high-temperature hydrolysis of diazonium salts.

A specific method for synthesizing this compound involves the direct conversion of 3-isopropylaniline (B1630885) using a uranyl acetate hydrate catalyst. chemicalbook.com This process is conducted via uranyl photoredox catalysis with water. nih.govoup.com In a typical procedure, 3-isopropylaniline is stirred in acetonitrile (B52724) with water, trifluoroacetic acid, and a catalytic amount of uranyl acetate hydrate (4 mol%). chemicalbook.com The reaction mixture is irradiated with a blue LED lamp (460 nm) under a nitrogen atmosphere for 48 hours. This method yields this compound, with a reported isolated yield of 58%. chemicalbook.com The mechanism involves a single-electron transfer process between the protonated aniline (B41778) and the uranyl catalyst, followed by an oxygen atom transfer from water to the resulting radical cation, leading to the formation of the phenol and the release of the amino group as an ammonium (B1175870) salt. nih.govoup.com

Catalytic Processes in this compound Production

Catalysis plays a pivotal role in the industrial production of isopropylphenols, primarily through the direct alkylation of phenol. These methods often focus on maximizing the yield of a specific isomer.

Zeolite Catalysis in Isopropylphenol Synthesis

Zeolites are crystalline aluminosilicates that are widely used as solid acid catalysts in the petrochemical industry. Their well-defined pore structures and tunable acidity make them highly effective for shape-selective reactions, including the alkylation of phenol with propylene or isopropanol (B130326) to produce isopropylphenols. acs.orgresearchgate.net

Zeolites with the MFI topology, such as ZSM-5, are particularly noted for their exceptional shape selectivity. acs.orgoaepublish.com The pore size of ZSM-5 (around 0.5-0.6 nm) is comparable to the size of the reacting molecules, which influences the product distribution by sterically hindering the formation of bulky isomers and transition states. oaepublish.comtandfonline.com This confinement effect favors the formation of the less bulky p-isopropylphenol over the o- and m-isomers and suppresses subsequent transalkylation and disproportionation reactions. acs.org

The catalytic performance is influenced by several factors, including the zeolite topology, the Si/Al ratio (which determines acid strength), and reaction conditions like temperature and pressure. researchgate.netnih.gov For instance, while ZSM-5 is highly selective for the para isomer, BEA type zeolites have been found to maximize 2-isopropylphenol (B134262) selectivity by balancing diffusion and steric limitations. researchgate.net The table below summarizes findings from various studies on phenol alkylation.

| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Key Finding | Reference |

| ZSM-5 | Propylene | 350 | Gas Phase | Demonstrates superior shape selectivity compared to USY-P. | researchgate.net |

| BEA Zeolite | Propylene | 350 | Gas Phase | Maximizes 2-isopropylphenol selectivity among various topologies studied. | researchgate.net |

| USY | Propylene | 220 | 0.8 MPa | Exhibits high catalytic activity for alkylation of various aromatic hydrocarbons. | nih.gov |

| H-ZSM-5 | Propylene | 220 | 0.8 MPa | Lower Si/Al ratio (25) showed better catalytic effect than higher ratios. | nih.gov |

| ZSM-5 | n-propylphenol | - | Gas Phase | High selectivity (>95%) for dealkylation to phenol and propylene. | oaepublish.com |

Noble Metal Catalysts in Supercritical Water for this compound Gasification

The gasification of alkylphenols, including this compound, in supercritical water represents a method for converting biomass-related model compounds into valuable gases like hydrogen and methane (B114726). chemicalbook.inchemicalbook.comchemdad.com This process is often facilitated by the use of supported noble metal catalysts. researchgate.netresearchgate.net

Studies have shown that the catalytic activity for the gasification of alkylphenols at 673 K in supercritical water follows the order: Ru/γ-alumina > Ru/carbon, Rh/carbon > Pt/γ-alumina, Pd/carbon, and Pd/γ-alumina. researchgate.netresearchgate.net Ruthenium and Rhodium-based catalysts are particularly effective, whereas Platinum and Palladium show lower activity. researchgate.net

The reaction products are primarily methane (CH₄), carbon dioxide (CO₂), and hydrogen (H₂). researchgate.netresearchgate.net The yield of these gases and the proportion of methane have been observed to increase with an increase in water density. researchgate.net Interestingly, research on the gasification of propylphenol isomers with a Ru/γ-alumina catalyst indicated that the reactivities of o- and p-propylphenols were higher than that of m-propylphenol (this compound). researchgate.net

| Catalyst | Substrate | Temperature (K) | Key Findings | Reference |

| Ru/γ-alumina | Alkylphenols | 673 | Highest catalytic activity among tested noble metals. | researchgate.net |

| Ru/carbon | Alkylphenols | 673 | High activity, second to Ru/γ-alumina. | researchgate.net |

| Rh/carbon | Alkylphenols | 673 | High activity, comparable to Ru/carbon. | researchgate.net |

| Pt/γ-alumina | Alkylphenols | 673 | Lower activity compared to Ru and Rh catalysts. | researchgate.net |

| Pd/carbon | Alkylphenols | 673 | Lower activity compared to Ru and Rh catalysts. | researchgate.net |

| Ru/γ-alumina | Propylphenol isomers | 673 | Reactivity: o- and p-isomers > m-isomer. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable and environmentally benign manufacturing processes has spurred research into green chemistry approaches for the synthesis of industrial chemicals, including this compound. datavagyanik.com These methodologies aim to reduce the environmental footprint of chemical production by utilizing renewable feedstocks, employing safer solvents and reagents, and developing more efficient, reusable catalysts. datavagyanik.comrsc.org

Key areas of green chemistry research relevant to this compound synthesis include the use of heterogeneous catalysts like zeolites, innovative photocatalytic methods, and the exploration of renewable starting materials derived from biomass. datavagyanik.comrsc.orgacs.org

Heterogeneous Catalysis for Phenol Alkylation

One of the most established green approaches in alkylphenol production is the use of solid acid catalysts, particularly zeolites, for the alkylation of phenol with agents like propylene or isopropyl alcohol. rsc.orgresearchgate.net Zeolites are crystalline aluminosilicates that function as reusable, heterogeneous catalysts, which simplifies product purification and minimizes corrosive and toxic waste associated with traditional homogeneous catalysts like aluminum chloride or sulfuric acid. rsc.orggoogle.com

The gas-phase alkylation of phenol with propylene over various zeolite topologies (e.g., FAU, BEA, MOR, MFI) has been studied. researchgate.net Research indicates that 2-isopropylphenol and 4-isopropylphenol (B134273) are the primary products of these alkylation reactions. researchgate.net While the main focus is often on maximizing the ortho- (2-isopropylphenol) or para- (4-isopropylphenol) isomers, studies confirm that this compound is formed as a product. researchgate.net An important finding is that, unlike the ortho-isomer, this compound does not appear to participate in secondary de-alkylation or isomerization reactions once formed, suggesting its stability under these catalytic conditions. researchgate.net

The isopropylation of phenol using isopropyl alcohol as the alkylating agent over H-Beta and H-Mordenite zeolites has also been demonstrated as a green process to produce industrially important isopropylphenols. rsc.org This method adheres to several green chemistry principles, including the use of a reusable heterogeneous catalyst and high selectivity, which minimizes waste. rsc.org

Photocatalytic Synthesis

A novel and green synthetic route involves the use of photocatalysis. A documented method describes the synthesis of this compound from 3-isopropylaniline using a photocatalytic system. chemicalbook.com This reaction is carried out in acetonitrile with water, employing uranyl acetate hydrate as the catalyst. chemicalbook.com The mixture is irradiated with a blue LED lamp (460nm) under a nitrogen atmosphere for 48 hours. chemicalbook.com This process yielded this compound as a brown liquid with a reported yield of 58%. chemicalbook.com This approach is notable for its use of light as a "reagent," which can lead to highly specific reactions under mild conditions, avoiding the high temperatures and pressures often required in traditional synthesis.

Table 1: Photocatalytic Synthesis of this compound

| Starting Material | Catalyst | Reagents & Solvents | Conditions | Yield |

| 3-Isopropylaniline | Uranyl acetate hydrate (4 mol%) | Water, Trifluoroacetic acid, Acetonitrile | Blue LED (460nm), N₂ atmosphere, 48 hours | 58% chemicalbook.com |

Alternative Reaction Media: Supercritical Water

The use of green solvents is a cornerstone of sustainable chemistry. Supercritical water (water above its critical point of 647 K and 22.1 MPa) has been investigated as a medium for the alkylation of phenol with 2-propanol without any catalyst. researchgate.net In this environment, water itself can act as a catalyst and a solvent, eliminating the need for hazardous substances. researchgate.net Research has shown that this method is highly ortho-selective, producing 2-isopropylphenol with high yield (83.1%) and an ortho/para ratio exceeding 20. researchgate.net While this specific process favors the ortho isomer, it demonstrates the potential of supercritical water as a green reaction environment for phenol alkylation, which could be tuned to favor other isomers in the future. researchgate.netresearchgate.net

Renewable Feedstocks

A long-term goal of green chemistry is to replace petroleum-based feedstocks with renewable alternatives. acs.org Lignocellulosic biomass, a major component of wood and agricultural waste, is recognized as a promising renewable source of aromatic compounds, including phenol. acs.orgrsc.org Processes are being developed to break down lignin (B12514952), a complex polymer in biomass, into valuable phenolic monomers. tno.nl For instance, the catalytic hydrogenolysis of birch sawdust can yield phenolic products like 4-n-propylguaiacol and 4-n-propylsyringol. tno.nl While the direct synthesis of this compound from biomass has not been fully realized, establishing efficient pathways to produce phenol from lignin is a critical first step. acs.org This bio-based phenol could then be used in the aforementioned green alkylation processes, creating a more sustainable life cycle for this compound and other related chemicals. datavagyanik.comrsc.org

Table 2: Comparison of Green Catalytic Strategies for Isopropylphenol Synthesis

| Strategy | Catalyst / Medium | Reactants | Primary Product(s) | Green Chemistry Advantages |

| Heterogeneous Catalysis | Zeolites (e.g., H-Beta, MFI) rsc.orgresearchgate.net | Phenol, Propylene/Isopropyl alcohol | 2- & 4-Isopropylphenol (this compound also formed) researchgate.net | Reusable catalyst, high atom economy, reduced waste. rsc.org |

| Photocatalysis | Uranyl acetate hydrate / Blue light chemicalbook.com | 3-Isopropylaniline, Water | This compound chemicalbook.com | Mild conditions, high selectivity, use of light energy. chemicalbook.com |

| Green Solvent | Supercritical Water (catalyst-free) researchgate.net | Phenol, 2-Propanol | 2-Isopropylphenol (highly selective) researchgate.net | Eliminates need for catalyst, non-toxic solvent. researchgate.net |

Chemical Reactivity and Derivatization of 3 Isopropylphenol

Mechanistic Studies of 3-Isopropylphenol Reactions

The chemical behavior of this compound is largely dictated by the phenolic hydroxyl group and the activating effect of the isopropyl group on the aromatic ring. The hydroxyl group serves as a reactive site for various transformations, while the isopropyl group influences the regioselectivity of these reactions. chemicalbook.com

The phenolic hydroxyl group of this compound is a potent nucleophile, enabling it to participate in etherification reactions. chemicalbook.com These reactions typically proceed via Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, reacts with an alkyl halide.

A mechanistic understanding of phenol (B47542) alkylation, which includes etherification, has been developed using density functional theory (DFT). researchgate.net In the presence of an acid catalyst and an olefin (like isopropene), a neutral-pathway mechanism can lead to the formation of a phenolic ether. researchgate.net This involves an exothermic reaction between the olefin and a sulfonic acid catalyst to form an ester, followed by pathways leading to O-alkylation (ether formation). researchgate.net O-alkylation to form the phenolic ether is often the most energetically favorable route under neutral conditions. researchgate.net

The synthesis of symmetrical ethers from alcohols can be achieved through acid-catalyzed dehydration. masterorganicchemistry.com This process involves the protonation of one alcohol molecule, which then acts as a leaving group (water) when attacked by a second alcohol molecule in an S(_N)2 reaction. masterorganicchemistry.com While this is more common for primary alcohols, secondary alcohols like isopropanol (B130326) can also form ethers, though the mechanism can be more complex and compete with other pathways. masterorganicchemistry.com

Esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives. The direct reaction with a carboxylic acid is typically slow and requires an acid catalyst, such as concentrated sulfuric acid. libretexts.orgchemguide.co.uk This reaction is reversible. libretexts.orgchemguide.co.uk Phenols generally react more slowly with carboxylic acids than alcohols do. libretexts.org

A more efficient method involves the use of more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.org The reaction with an acyl chloride is vigorous at room temperature. libretexts.org To enhance the reactivity of the phenol, it can first be converted to its more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide (B78521). libretexts.org

The Steglich esterification offers a mild method for forming esters, particularly with sterically hindered substrates. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate. organic-chemistry.org The alcohol (or phenol) then adds to this activated intermediate to form the ester. organic-chemistry.org The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often crucial for the efficient formation of esters from alcohols, as it acts as an acyl transfer reagent. organic-chemistry.org

This compound can undergo oxidative coupling reactions to form polymeric materials. chemicalbook.com These reactions are facilitated by the phenolic structure and can lead to high-performance polymers with desirable thermal and mechanical properties. chemicalbook.com The general mechanism of oxidative coupling of phenols involves the formation of phenoxy radicals through a one-electron oxidation process, often catalyzed by transition metal complexes or enzymes like peroxidases. researchgate.nettandfonline.comwikipedia.org

These phenoxy radicals can then couple at the ortho or para positions. tandfonline.com The polymerization process involves three main steps: initiation to form free radicals, radical-radical coupling to form dimers, and radical transfer to grow the polymer chain. tandfonline.com The coupling of phenoxy radicals can lead to either C-C or C-O bond formation. wikipedia.org In peroxidase-mediated reactions, phenoxy radicals are formed in the presence of hydrogen peroxide, and polymerization occurs through the coupling of these radicals. researchgate.net The resulting polymers can often be precipitated from the reaction mixture. researchgate.net Copper-catalyzed aerobic systems can also be used to achieve oxidative trimerization of phenols. nih.gov

Esterification Reactions

Derivatization Strategies for this compound

A significant derivative of this compound is 3-Isopropylphenyl N-methylcarbamate. This compound is synthesized by reacting this compound with methyl isocyanate. chemicalbook.comgoogle.com The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon of the isocyanate group. wikipedia.org This synthesis can be carried out on a small scale using a two-compartment reaction tube with a break-seal, achieving yields of 40-70%. osti.gov The reaction can be catalyzed by basic catalysts like triethylamine (B128534) in an inert organic solvent such as toluene. google.com

The process for producing N-methyl carbamates can also involve a multi-step procedure where methylamine (B109427) is first reacted with diphenyl carbonate to produce phenyl-N-methyl urethane. google.com This intermediate is then thermally degraded to yield methyl isocyanate, which is subsequently reacted with the desired phenol. google.com

Further derivatization of 3-isopropylphenyl N-methylcarbamate can be achieved. For instance, it can be reacted with thionyl chloride to form 3-isopropylphenyl (chlorosulfinyl)(methyl)carbamate. google.comprepchem.com This intermediate is useful for preparing other pesticidal compounds. google.com

Table 1: Synthesis of 3-Isopropylphenyl N-methylcarbamate

| Reactants | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| This compound, Methyl isocyanate | - | 3-Isopropylphenyl N-methylcarbamate | chemicalbook.com |

This compound can be used to synthesize non-staining and non-blooming antioxidants for rubber. chemicalbook.com This is achieved through the condensation reaction of this compound (or its substituted derivatives) with aliphatic aldehydes. google.com Typically, the reaction involves reacting two moles of the substituted m-isopropylphenol with one mole of an aliphatic aldehyde. google.com

The reaction is preferably catalyzed by an acid. google.com It is important to avoid a significant excess of the aldehyde to produce the desired low molecular weight, non-resinous compounds, as high molecular weight resinous condensates are poor antioxidants. google.com A variety of low molecular weight aliphatic aldehydes can be used, including formaldehyde, acetaldehyde, and butyraldehyde. google.com

For example, 1,1-bis(3-tert-butyl-2 and 4-hydroxy-6-isopropylphenyl)n-butane can be synthesized by reacting 2-tert-butyl-5-isopropylphenol with n-butyraldehyde in the presence of glacial acetic acid and concentrated hydrochloric acid. google.com These antioxidant compounds are effective in both natural and synthetic rubbers, such as those produced from the polymerization of 1,3-butadiene. google.com

Table 2: Examples of Rubber Antioxidants from this compound Derivatives

| Phenolic Reactant | Aldehyde | Product | Reference |

|---|---|---|---|

| 2-tert-butyl-5-isopropylphenol | n-butyraldehyde | 1,1-bis(3-tert-butyl-2 and 4-hydroxy-6-isopropylphenyl)n-butane | google.com |

| 2-tert-butyl-5-isopropylphenol | n-hexaldehyde | 1,1-bis(3-tert-butyl-2 and 4-hydroxy-6-isopropylphenyl)n-hexane | google.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,1-bis(3-tert-butyl-2 and 4-hydroxy-6-isopropylphenyl)n-butane |

| 1,1-bis(3-tert-butyl-2 and 4-hydroxy-6-isopropylphenyl)n-hexane |

| 1,1-bis(3-tert-octyl-2 and 4-hydroxy-6-isopropylphenyl)methane |

| 1,3-butadiene |

| 2-tert-butyl-5-isopropylphenol |

| This compound |

| 3-Isopropylphenyl N-methylcarbamate |

| 3-isopropylphenyl (chlorosulfinyl)(methyl)carbamate |

| 3-tert-octyl-5-isopropylphenol |

| 4-dimethylaminopyridine |

| Acetaldehyde |

| Acyl chloride |

| Acid anhydride |

| Butyraldehyde |

| Carboxylic acid |

| Dicyclohexylcarbodiimide |

| Diphenyl carbonate |

| Formaldehyde |

| Glacial acetic acid |

| Hydrochloric acid |

| Hydrogen peroxide |

| Isopropene |

| Methyl isocyanate |

| n-butyraldehyde |

| n-hexaldehyde |

| Phenyl-N-methyl urethane |

| Sodium hydroxide |

| Sulfuric acid |

| Thionyl chloride |

| Toluene |

Halogen Substitution Effects on this compound Yields

The introduction of halogen atoms to phenol derivatives can significantly influence the yield of subsequent reactions. In the context of reactions involving o-quinol acetates with Grignard reagents, the presence of a halogen on the ring leads to a notable increase in the yield of this compound. chemicalbook.com

A patented process describes the conversion of 2-isopropylphenol (B134262) to 4-bromo-2-isopropylphenol. This reaction can be carried out using N-bromosuccinimide (NBS) and methanesulfonic acid (MSA) in a solvent like acetonitrile (B52724), or alternatively with hydrogen peroxide and hydrobromic acid. google.com

Studies on other phenol derivatives have also highlighted the impact of halogenation. For instance, the halogenated compounds 3-methyl-4-chlorophenol and 3,5-dimethyl-4-chlorophenol have been shown to be significantly more potent in certain biological activities compared to their non-halogenated counterparts. nih.gov This increased potency is attributed to the presence of the chlorine atom. nih.gov

The following table presents data on the halogenation of 2-isopropylphenol:

| Reactant | Reagents | Product | Yield | Reference |

| 2-isopropylphenol | NBS, MSA, MeCN | 4-bromo-2-isopropylphenol hemi-DABCO co-crystal | 90% | google.com |

| 2-isopropylphenol | H₂O₂, HBr | 4-bromo-2-isopropylphenol | Not specified | google.com |

Structure-Activity Relationships in this compound Derivatives

The relationship between the chemical structure of this compound derivatives and their biological or chemical activity is a subject of scientific investigation. Quantitative structure-activity relationship (QSAR) models are employed to predict the effects of these compounds. rsc.orgscholarsresearchlibrary.com These studies analyze how different structural features, or descriptors, correlate with the observed activity. rsc.orgscholarsresearchlibrary.com

For phenolic compounds, factors such as lipophilicity (often represented by the logarithm of the partition coefficient, logP) and electronic properties are key determinants of their activity. The isopropyl group in this compound, for example, increases its lipophilicity compared to phenol. chemicalbook.com

Research on various phenol derivatives has provided insights into structure-activity relationships. For instance, in studies of the toxicity of phenolic compounds to aquatic organisms, the half-maximal growth inhibitory concentration (log IGC50) is a key parameter. rsc.org The table below shows the log IGC50 values for this compound and related compounds.

| Compound | log IGC50 |

| This compound | 0.609 |

| 2-Chloro-5-methylphenol | 0.64 |

| 4-Chloro-2-methylphenol | 0.7 |

| 4-Bromophenol | 0.681 |

Data from a study on the anesthetic toxicities of phenolic compounds to *Tetrahymena pyriformis. rsc.org

In the context of glycine (B1666218) receptor activation, the potency of phenol derivatives is significantly increased by the presence of a chlorine atom in the para position to the hydroxyl group. nih.gov For example, 3-methyl-4-chlorophenol and 3,5-dimethyl-4-chlorophenol are substantially more potent than their non-halogenated analogs. nih.gov

The odor characteristics of alkylated phenols are also linked to their molecular structure. A study investigating various alkylated phenols, including this compound, determined their odor qualities and detection thresholds. oup.com this compound was described as having an "ink-like" and "leather-like" odor. oup.com

Advanced Applications of 3 Isopropylphenol in Research and Development

Pharmaceutical and Medicinal Chemistry Research Applications

3-Isopropylphenol, a phenolic compound, has garnered attention in pharmaceutical and medicinal chemistry for its versatile applications, ranging from a precursor in drug synthesis to its intrinsic antimicrobial and cholinesterase-inhibiting properties.

Precursor in Pharmaceutical Synthesis

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. chemicalbook.com Its phenolic hydroxyl group is a key reactive site, readily participating in etherification and esterification reactions. chemicalbook.com This nucleophilic character allows for the formation of new bonds with electrophilic carbon atoms, making it an essential intermediate for constructing intricate molecular architectures in drug development. chemicalbook.com For instance, it is used in the synthesis of anesthetics and other therapeutic agents. datavagyanik.com The compound's structure, featuring an isopropyl group on the phenol (B47542) ring, influences its lipophilicity and electronic properties, which in turn affects its reactivity and interactions within biological systems. chemicalbook.com

Antimicrobial Agent Mechanisms

The antimicrobial properties of this compound are a significant area of research. chemicalbook.com Its mechanism of action against bacteria and fungi is primarily attributed to the disruption of microbial cell membranes. chemicalbook.com The lipophilic nature of this compound allows it to integrate into the lipid bilayers of cell membranes, which alters their fluidity and permeability. chemicalbook.com This disruption ultimately leads to cell lysis and death. chemicalbook.com

Research has shown that the hydroxyl group is a crucial component for its antibacterial activity. frontiersin.org In a comparative study, this compound, which lacks a methyl group on the ring compared to the potent antimicrobial carvacrol, had a minimum inhibitory concentration (MIC) approximately 1.5 times that of carvacrol, highlighting the importance of the core phenolic structure. frontiersin.org

Development of Antiseptic Formulations and Preservatives

Due to its antimicrobial capabilities, this compound is a candidate for inclusion in antiseptic formulations and as a preservative. chemicalbook.com Its stability and solubility in organic solvents make it suitable for such applications. chemicalbook.com The compound and its derivatives are utilized in disinfectants and can be found in various personal care products for their antimicrobial benefits. datavagyanik.comchemicalbook.com For example, a related compound, 3-methyl-4-isopropylphenol, is used as a preservative in face creams, lipsticks, and hair care products. ensince.comfengchengroup.com It is also used to inhibit skin diseases caused by bacteria or fungi and in oral and anal disinfection. ensince.comfengchengroup.com

Cholinesterase Inhibition Studies with 3-Isopropylphenylmethylcarbamate

A derivative of this compound, 3-isopropylphenyl methylcarbamate, has been the subject of cholinesterase inhibition studies. chemicalbook.com In a comparative study, this carbamate (B1207046) was observed to cause a slower rate of rise of the endplate potential in rat phrenic diaphragm preparations compared to other cholinesterase inhibitors, even at similar levels of enzyme inhibition. chemicalbook.com This suggests a potential relative reduction in acetylcholine (B1216132) output from phrenic nerve terminals in the presence of phenylcarbamates. chemicalbook.com Further research has investigated the absorption and metabolism of 3-isopropylphenyl N-methylcarbamate in house flies, revealing differences between susceptible and resistant strains. oup.com

Table 1: Comparative Cholinesterase Inhibitor Study

| Compound | Observation on Endplate Potential |

|---|---|

| 3-Isopropylphenylmethylcarbamate (OMS 15) | Slower rate of rise |

| Paraoxon | Faster rate of rise |

| Eserine | Faster rate of rise |

| OMS 771 | Faster rate of rise |

| OMS 744 | Faster rate of rise |

Data derived from a comparative study on rat phrenic diaphragm preparation. chemicalbook.com

Medical Research Collaborations in Novel Applications

The potential of this compound has led to collaborative efforts between academic and industrial researchers to explore new medical applications. datavagyanik.com These collaborations aim to uncover novel uses for the compound, potentially expanding its role in medicine beyond its current applications. datavagyanik.com

Agrochemical Research and Development

In the field of agrochemicals, this compound serves as a key intermediate in the synthesis of various crop protection chemicals, including herbicides and pesticides. datavagyanik.com The increasing global demand for food production efficiency drives the expansion of the agrochemical sector and, consequently, the demand for this compound. datavagyanik.com

Research has demonstrated the fumigant toxicity of this compound against stored product insects. In one study, it showed the highest activity against Sitophilus oryzae, Sitophilus zeamais, and Lasioderma serricorne when compared to several other related phenolic compounds. dergipark.org.tr This highlights its potential as an active component in formulations designed to protect stored agricultural products from insect damage. Furthermore, research is ongoing to understand the neurotoxic effects of this compound using models like zebrafish to evaluate its potential ecological impact as an endocrine-disrupting chemical. researchgate.net

Synthesis of Herbicides and Pesticides

This compound serves as a crucial intermediate in the synthesis of various agrochemicals, particularly carbamate insecticides. chemicalbook.comchemicalbook.in Its chemical structure is foundational for building more complex molecules designed to target specific pests. A prominent example is its role as a precursor in the production of Isoprocarb (MIPC), a fast-acting contact insecticide. chemicalbook.inrayfull.com Isoprocarb is a cholinesterase inhibitor, a mode of action that disrupts the nervous system of insects. rayfull.com It is effective against a range of pests, including leafhoppers and planthoppers on crops like rice, cocoa, and vegetables. rayfull.com

The synthesis pathway involves using this compound to create 3-Isopropylphenyl N-methylcarbamate, the active insecticidal compound. chemicalbook.com This highlights the compound's utility as a building block in the agrochemical industry for creating targeted pest control solutions. datavagyanik.com Research has also directly tested this compound for its inherent pesticidal properties. In one study, it demonstrated notable fumigant toxicity against stored product pests like Sitophilus oryzae (rice weevil) and Sitophilus zeamais (maize weevil). dergipark.org.tr

| Agrochemical Application | Role of this compound | Target Pests/Use | Resulting Compound |

| Insecticide Synthesis | Intermediate/Precursor | Leafhoppers, Planthoppers, Aphids | Isoprocarb (MIPC) |

| Herbicide Synthesis | Intermediate | Weed Control | Carbamate Herbicides |

| Plant Protection | Active Fumigant | Stored Product Insects (S. oryzae, S. zeamais) | This compound |

Development of Plant Protection Products

The application of this compound extends to the broader development of plant protection products. datavagyanik.com Its utility is not limited to being a passive intermediate; it is also investigated as an active agent. dergipark.org.tr Studies have explored its efficacy in various forms of pest management. For instance, research has demonstrated that this compound exhibits significant fumigant activity against key insect pests that affect stored agricultural products. dergipark.org.tr

Furthermore, its derivatives are central to the formulation of effective crop protection chemicals. datavagyanik.com The development of insecticides like Isoprocarb from this compound showcases how its chemical properties are harnessed to create products that protect crops from insect damage, thereby improving agricultural yield and efficiency. rayfull.comdatavagyanik.com The ongoing demand for high-quality agricultural chemicals to support global food production continues to drive interest in versatile intermediates like this compound. datavagyanik.com

Materials Science and Polymer Research

In the realm of materials science, this compound is a valuable component in the synthesis of specialty chemicals, including polymers, coatings, and resins. datavagyanik.com Its unique phenolic structure facilitates its use in creating high-performance materials. chemicalbook.com These materials find applications in diverse sectors, from automotive components to consumer electronics, where specific mechanical and thermal properties are required. chemicalbook.com

Role in Oxidative Coupling Reactions for Polymeric Materials

A key process in which this compound participates is oxidative coupling. chemicalbook.com This type of reaction is fundamental to the synthesis of certain polymers, such as polyphenylene ethers (PPE) or polyphenylene oxides (PPO). chemicalbook.comijmer.com During oxidative coupling, phenolic compounds are catalytically oxidized to form phenoxy radicals. These radicals then couple with each other to build the polymer chain. kyoto-u.ac.jp

The ability of this compound to undergo these oxidative coupling reactions is crucial for forming polymeric materials with desirable thermal and mechanical properties. chemicalbook.com The reaction can be mediated by enzymes like horseradish peroxidase (HRP), which catalyzes the formation of phenoxy radicals from phenolic substrates. pitt.edu Mechanistic studies of related phenolic compounds show that the process can involve the coupling of two radicals followed by the elimination of an isopropylphenol carbocation, leading to the formation of larger polymer structures. researchgate.net This controlled polymerization process allows for the creation of advanced materials tailored for specific industrial applications. chemicalbook.com

Biotechnology and Nanotechnology Applications

Research is actively exploring new applications for this compound in the advanced fields of biotechnology and nanotechnology. datavagyanik.com In biotechnology, the compound is used as a chemical reagent in various research contexts. For example, it has been used in network toxicology studies to investigate mechanisms of neurotoxicity in zebrafish models, providing insights into the molecular interactions of environmental chemicals. bohrium.com Its availability from suppliers specializing in biochemicals for research underscores its role in laboratory settings. scbt.com

In nanotechnology, while direct applications of this compound are emerging, the use of its structural isomers provides strong evidence of its potential. A notable example involves 2,6-di-isopropylphenol, which has been conjugated with alpha-linolenic acid and encapsulated within nanoliposomes. nih.gov This nano-delivery system was developed to efficiently transport therapeutic agents to cancer cells, demonstrating the utility of the isopropylphenol structure in creating advanced drug delivery vehicles. nih.gov Such research paves the way for the potential use of this compound in similar nanomedicine and biotechnology platforms. datavagyanik.com

Environmental Fate, Ecotoxicology, and Risk Assessment of 3 Isopropylphenol

Environmental Distribution and Persistence of 3-Isopropylphenol

This compound's journey into the environment often begins with its release from manufacturing and use in products like surfactants and industrial additives. mdpi.comnih.gov Its physicochemical properties, including moderate water solubility, influence its partitioning and persistence in different environmental matrices. chemicalbook.com

Occurrence in Aquatic Environments

As a consequence of its use, this compound has been detected in various aquatic systems. ebi.ac.uk Studies have reported its presence in river water, with concentrations varying significantly depending on the proximity to industrial or municipal discharge points. For example, research on several river basins in China has shown phenolic compound concentrations, including alkylphenols like this compound, to range from a few nanograms per liter to tens of thousands of nanograms per liter. mdpi.comnih.gov These findings highlight the widespread distribution of this compound in aquatic environments.

Soil and Water System Biodegradation Studies

The persistence of this compound in the environment is largely determined by its susceptibility to biodegradation. While it is considered to be susceptible to microbial degradation, the rate of this process can be influenced by environmental conditions. chemicalbook.com Some studies suggest that biodegradation may be an important fate process in soil and water. mdpi.com However, other research indicates that under certain conditions, it can persist in the environment. researchgate.netresearchgate.net The variability in biodegradation rates underscores the potential for accumulation in specific environmental settings. chemicalbook.com

Ecotoxicological Impact and Mechanisms

The presence of this compound in the environment poses a risk to living organisms. Its toxicity has been evaluated across various trophic levels, revealing a range of adverse effects.

Toxicity to Aquatic Life, Fish, and Microorganisms

This compound has been shown to be toxic to a variety of aquatic organisms. szabo-scandic.com Studies have demonstrated its harmful effects on fish, invertebrates, and microorganisms. chemicalbook.comebi.ac.uk For instance, research on the zebrafish (Danio rerio) has revealed that exposure to this compound can lead to neurotoxicity, impairing neural development and affecting locomotor behavior. mdpi.comnih.govresearchgate.net The median lethal concentration (LC50) for zebrafish larvae at 96 hours has been determined to be 1 mg/L. nih.gov The marine bacterium Vibrio fischeri has been found to be particularly sensitive to alkylphenols, including this compound. ebi.ac.uknih.gov The toxicity to different species can vary significantly, with some microorganisms being orders of magnitude more sensitive than higher-level organisms. ebi.ac.uknih.gov

| Species | Endpoint | Concentration | Reference |

| Zebrafish (Danio rerio) | 96-hour LC50 | 1 mg/L | nih.gov |

| Vibrio fischeri | 5-min EC50 | Varies (highly sensitive) | ebi.ac.uknih.gov |

| Ceriodaphnia | 48-hour EC50 | 10.1 mg/L (for 4-isopropylphenol) | ebi.ac.uknih.gov |

Bioaccumulation Potential in Organisms and Food Chains

Due to its lipophilic nature, this compound has the potential to bioaccumulate in organisms and magnify through the food chain. chemicalbook.comresearchgate.netresearchgate.net Studies have detected its presence in the tissues of contaminated fish. For example, concentrations as high as 8 µg/kg have been found in fish from the Wisconsin River. mdpi.comnih.govresearchgate.netresearchgate.net This bioaccumulation can lead to adverse effects in organisms at higher trophic levels. researchgate.netresearchgate.net Research has also suggested that tainting of fish flavor can occur through the food chain, indicating uptake and accumulation of the compound. capes.gov.br

Endocrine Disrupting Activity of this compound

This compound is classified as an endocrine-disrupting chemical (EDC). mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifenih.govscilit.com EDCs are substances that can interfere with the endocrine (hormone) systems of animals, including humans. This interference can lead to a variety of adverse health effects, including developmental, reproductive, neurological, and immune problems. nih.gov Research has shown that alkylphenols, the group of chemicals to which this compound belongs, can exhibit endocrine-disrupting activity. researchgate.netresearchgate.net Studies on zebrafish have indicated that this compound exposure can inhibit signaling pathways crucial for normal development. mdpi.comnih.govresearchgate.net This highlights the potential for this compound to cause subtle but significant harm to wildlife populations by disrupting their hormonal balance.

Hepatotoxicity and Genotoxicity Studies

The bioaccumulation of this compound in organisms may lead to various adverse effects, including hepatotoxicity and genotoxicity, which can present potential threats to human health. researchgate.net Research has indicated that para-isomers of isopropylphenol can form quinone methides, reactive intermediates that are linked to toxicity. nih.gov Studies focusing on the toxicological properties of alkylphenols have identified them as a concern, particularly in aquatic environments where they can taint the flavor of fish. thegoodscentscompany.com While specific mechanistic studies on the hepatotoxicity and genotoxicity of this compound are limited, its classification as an alkylphenol and its potential to form reactive metabolites underscore the need for further investigation into these toxicological endpoints. researchgate.netnih.gov The European Food Safety Authority (EFSA) has evaluated ring-substituted phenolic substances, including this compound, pointing to a broader regulatory interest in the potential toxicities of this class of compounds. thegoodscentscompany.com

Advanced Toxicological Mechanisms of this compound

Recent research has moved beyond traditional toxicological endpoints to explore the complex molecular mechanisms underlying the toxicity of this compound, particularly its neurotoxic effects. researchgate.netscilit.com As a recognized endocrine-disrupting chemical (EDC), the extensive application and potential ecological risks of this compound have prompted deeper investigations into its systemic impacts. researchgate.netnih.gov By integrating advanced methodologies, researchers are beginning to uncover the intricate ways this compound interferes with biological molecular networks, leading to complex toxic effects. researchgate.net

Neurotoxicity Studies in Zebrafish Models

The zebrafish (Danio rerio) has become a crucial model organism for studying the neurotoxicity of environmental pollutants like this compound. mdpi.comresearchgate.net This is due to the remarkable similarity of its neurological development to that of mammals, combined with practical advantages such as rapid development and low cost. mdpi.comresearchgate.net Studies using zebrafish have been instrumental in demonstrating the neurotoxic potential of this compound. scilit.commdpi.com Exposure to this compound has been shown to cause significant adverse effects on the neural development of zebrafish larvae. researchgate.netmdpi.com

Inhibition of cAMP/PKA Signaling Pathway

A key mechanism underlying the neurotoxicity of this compound in zebrafish is the inhibition of the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. researchgate.netmdpi.com This pathway is vital for numerous cellular functions, including neuronal development and signal transduction. researchgate.net Research has shown that exposure to this compound significantly suppresses the cAMP/PKA pathway in zebrafish larvae. nih.govmdpi.com This interference disrupts the normal function of the cAMP/PKA-CREB signaling cascade, as evidenced by a significant decrease in the expression of the CREB gene in exposed zebrafish larvae. mdpi.com The disruption of this critical signaling pathway is a central factor in the subsequent neurotoxic outcomes observed. mdpi.com

Induction of Apoptosis and Impaired Neural Development

The inhibition of the cAMP/PKA signaling pathway by this compound directly contributes to the promotion of apoptosis, or programmed cell death, in the neural cells of zebrafish larvae. researchgate.netmdpi.com Studies have observed significant changes in the expression of apoptosis-related genes, such as bad and bcl-2, starting from low exposure concentrations. mdpi.com This induced apoptosis leads to tangible impairments in neural development. nih.gov The collective findings indicate that this compound's ability to trigger apoptosis via signaling pathway disruption results in compromised development of the nervous system in zebrafish. mdpi.com

Suppression of Locomotor Behavior in Zebrafish Larvae

A clear behavioral consequence of the neurotoxic effects of this compound is the significant suppression of locomotor activity in zebrafish larvae. researchgate.netmdpi.com Following exposure, larvae exhibit a notable decrease in movement speed and a significant increase in stagnation time. mdpi.com This inhibition of motor activity is a reliable indicator that the compound is affecting the development and function of the nervous system. mdpi.com Detailed analysis of larval movement shows that as the concentration of this compound increases, there are significant decreases in both the frequency of active behaviors and in metrics like acceleration and angular velocity. mdpi.com

Below is a data table summarizing the observed effects of this compound on the locomotor behavior of zebrafish larvae at 144 hours post-fertilization (hpf).

| Behavioral Metric | Effect of this compound Exposure |

| Movement Speed | Decreased under both light and dark stimuli. mdpi.com |

| Stagnation Time | Significantly increased. mdpi.com |

| Frequency of Active Behavior | Significantly decreased with increasing concentration. mdpi.com |

| Acceleration | Significantly decreased at higher concentrations. mdpi.com |

| Angular Velocity | Significantly decreased at higher concentrations. mdpi.com |

Network Toxicology and Molecular Docking Approaches

To better understand the complex interactions underlying this compound's toxicity, researchers have employed network toxicology and molecular docking techniques. nih.govmdpi.com Network toxicology allows for a systems-level view, helping to identify the key biological pathways and molecular networks affected by the compound. researchgate.net This approach, combined with molecular docking, which predicts how a molecule binds to specific protein targets, provides a powerful tool for elucidating toxic mechanisms. researchgate.netmdpi.com Through these methods, studies have predicted and then validated the toxic mechanisms and action targets of this compound. scilit.commdpi.com For instance, GNB1 and GNG2 were identified as two core targets in the neurotoxicity pathway. mdpi.com This integrated strategy has been pivotal in confirming that this compound inhibits dopamine (B1211576) release, reduces signal transduction efficiency, and suppresses the cAMP/PKA signaling pathway, thereby providing a comprehensive model of its neurotoxic action. mdpi.com

Predicting Toxic Mechanisms and Action Targets

The prediction of toxic mechanisms and action targets of this compound has been approached using a combination of computational and experimental methods. Network toxicology, an interdisciplinary field that utilizes bioinformatics and big data analysis, has been employed to elucidate the complex interactions between this compound and biological systems. researchgate.netnih.gov This approach moves beyond the traditional "one target, one drug" paradigm to a "multi-target, one drug" perspective, which is more suitable for understanding the multifaceted toxic effects of environmental pollutants like this compound. researchgate.net

Studies have utilized databases such as Swiss Target Prediction and GeneCards to identify potential protein targets associated with the neurotoxicity of this compound. mdpi.com By constructing protein-protein interaction (PPI) networks, researchers can identify key nodes, or core targets, that are central to the toxicological pathways. mdpi.com For instance, in a study investigating the neurotoxicity of this compound in zebrafish, G protein subunit beta 1 (GNB1) and G protein subunit gamma 2 (GNG2) were identified as core targets. mdpi.com

Functional analysis of these potential targets helps to reveal the biological processes and signaling pathways that are most likely to be affected. mdpi.com Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are common tools for this purpose. mdpi.comresearchgate.net In the case of this compound-induced neurotoxicity, these analyses have pointed towards pathways such as neuroactive ligand-receptor interaction, dopaminergic synapse, and the cAMP signaling pathway as being significantly enriched. mdpi.com This suggests that this compound may exert its neurotoxic effects by interfering with these crucial neurological functions. mdpi.com

Investigation of Ligand-Target Interactions (e.g., GNB1 and GNG2 Proteins)

Molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand, such as this compound, and its protein target. researchgate.netmdpi.com This method provides insights into the stability of the ligand-protein complex and the specific molecular interactions that occur. mdpi.com

In the context of this compound's neurotoxicity, molecular docking studies have investigated its interaction with the predicted core targets, GNB1 and GNG2. mdpi.com These proteins are subunits of heterotrimeric G proteins, which are crucial components of transmembrane signaling pathways. genecards.orguniprot.org The GNB1 and GNG2 subunits form a dimer that, upon activation of a G protein-coupled receptor (GPCR), dissociates from the Gα subunit and regulates downstream effector molecules. researchgate.net

Research has shown that this compound can form a relatively stable complex with the GNB1 and GNG2 proteins, with a calculated binding energy of -5.13 kJ/mol. mdpi.comresearchgate.net This interaction is thought to reduce the formation of the Gβγ dimer, leading to decreased efficiency in G protein-mediated signal transduction. mdpi.com This, in turn, can suppress the cascade of signaling pathways, such as the cAMP/PKA pathway, ultimately leading to neurotoxic effects. mdpi.com The interaction with GNB1 is particularly noteworthy as mutations in the GNB1 gene have been linked to neurodevelopmental disorders. researchgate.net

RT-qPCR Validation of Predicted Mechanisms

To validate the predictions made by network toxicology and molecular docking, experimental techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are employed. nih.govmdpi.com RT-qPCR allows for the measurement of gene expression levels, providing evidence of whether the predicted pathways are indeed affected by exposure to the compound. mdpi.com

In studies on this compound's neurotoxicity in zebrafish, RT-qPCR has been used to measure the expression of genes related to the cAMP/PKA signaling pathway and apoptosis (programmed cell death). mdpi.com The results of these experiments have shown that exposure to this compound leads to significant changes in the expression of these genes. mdpi.com For example, a decrease in the expression of genes involved in the cAMP/PKA pathway and an increase in the expression of pro-apoptotic genes like bad, alongside a decrease in the anti-apoptotic gene bcl-2, have been observed. mdpi.com

These findings provide a complete chain of evidence, from computational prediction to experimental validation, confirming that this compound exposure can inhibit the cAMP/PKA signaling pathway, promote apoptosis, and consequently lead to impaired neural development and suppressed locomotor behavior in zebrafish larvae. nih.govmdpi.comscilit.com

Table 1: Summary of Experimental Validation of this compound's Neurotoxic Effects in Zebrafish

| Experimental Technique | Observation | Conclusion |

| Behavioral Analysis | Suppressed locomotor behavior | Impaired motor function |

| Developmental Analysis | Reduced body length and eye area | Impaired early development |

| Transgenic Zebrafish Lines | Weakened fluorescence and inhibited nerve axon length | Impaired neural development |

| RT-qPCR | Altered expression of cAMP/PKA pathway and apoptosis-related genes | Inhibition of cAMP/PKA signaling and induction of apoptosis |

Quantitative Structure-Activity Relationship (QSAR) Studies for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity, such as toxicity. scispace.com These models are valuable for predicting the toxicity of chemicals, thereby reducing the need for extensive and costly experimental testing. ntua.gr

Predicting Toxicity of Phenol (B47542) Derivatives to Tetrahymena pyriformis

The ciliated protozoan Tetrahymena pyriformis is a commonly used model organism in aquatic toxicology studies. nih.govinsilico.eu QSAR models have been developed to predict the toxicity of a wide range of phenol derivatives, including this compound, to this organism. nih.gov

Early QSAR studies on phenol toxicity to T. pyriformis revealed that for a large and varied set of 166 phenol derivatives, a single, simple relationship was not sufficient to predict toxicity accurately. nih.gov However, by omitting certain chemical groups, a strong correlation was found between toxicity and two key parameters: the logarithm of the octanol-water partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov Log P models the transport of the chemical across biological membranes, while ELUMO represents its electrophilicity. nih.gov These models have shown good predictive power for alkyl, halogenated, alkoxy, and aldehyde substituted phenols. nih.gov More recent studies have continued to refine these models using various statistical methods and molecular descriptors. scispace.comntua.grresearchgate.net

Integration of Density Functional Theory (DFT) in QSAR Models

The accuracy and predictive power of QSAR models can be enhanced by incorporating quantum chemical descriptors derived from methods like Density Functional Theory (DFT). scispace.comnih.govappliedmineralogy.com DFT calculations provide detailed information about the electronic structure, reactivity, and properties of molecules. scispace.comsciencepublishinggroup.com